![molecular formula C16H10O3 B14692027 [1]Benzofuro[3,2-c][1]benzoxepin-12(6h)-one CAS No. 28763-77-1](/img/structure/B14692027.png)
[1]Benzofuro[3,2-c][1]benzoxepin-12(6h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1Benzofuro3,2-cbenzoxepin-12(6h)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzofuran derivatives with suitable electrophiles can lead to the formation of the desired bicyclic structure. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the compound .
Industrial Production Methods: While detailed industrial production methods for 1Benzofuro3,2-cbenzoxepin-12(6h)-one are not extensively documented, the principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure the scalability and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1Benzofuro3,2-cbenzoxepin-12(6h)-one undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using agents like lead(IV) acetate, resulting in the formation of oxidized derivatives .
- Reduction : Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
- Substitution : Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the compound.
- Oxidation : Lead(IV) acetate is a suitable oxidizing agent .
- Reduction : Sodium borohydride is commonly used for reduction reactions.
- Substitution : Various electrophiles and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1Benzofuro3,2-cbenzoxepin-12(6h)-one has a wide range of applications in scientific research:
- Chemistry : It serves as a building block for the synthesis of more complex molecules and materials .
- Biology : The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
- Medicine : Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
- Industry : It is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices .
Wirkmechanismus
The mechanism of action of 1Benzofuro3,2-cbenzoxepin-12(6h)-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Benzoxepin : An oxygen-containing bicyclic molecule with similar structural features .
- Benzofuran : A simpler bicyclic compound that forms part of the structure of 1Benzofuro3,2-cbenzoxepin-12(6h)-one .
Uniqueness: What sets 1Benzofuro3,2-cbenzoxepin-12(6h)-one apart is its unique combination of benzofuran and benzoxepin rings, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Eigenschaften
CAS-Nummer |
28763-77-1 |
|---|---|
Molekularformel |
C16H10O3 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
6H-[1]benzofuro[3,2-c][1]benzoxepin-12-one |
InChI |
InChI=1S/C16H10O3/c17-16-15-11-6-2-4-8-13(11)18-14(15)9-10-5-1-3-7-12(10)19-16/h1-8H,9H2 |
InChI-Schlüssel |
OEKVSUAFJUBCDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2OC(=O)C3=C1OC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


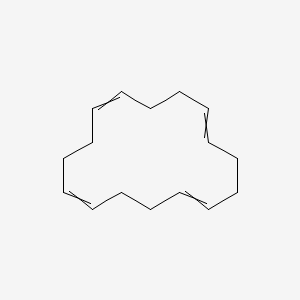
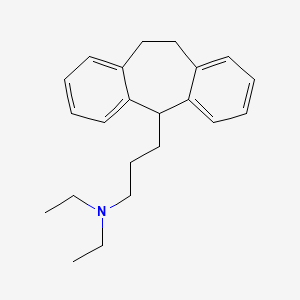
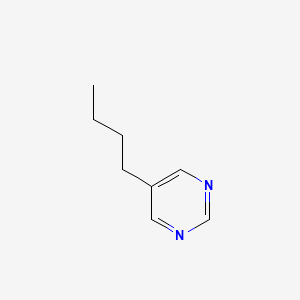
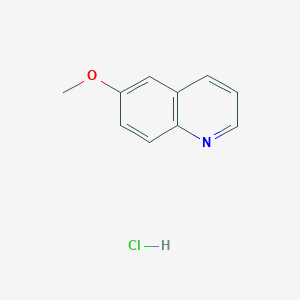
![Bicyclo[3.2.1]octane-2,3,4-trione](/img/structure/B14691979.png)
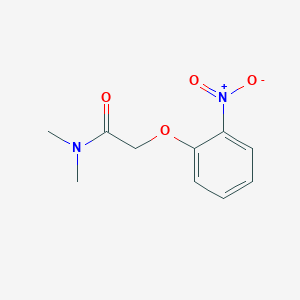
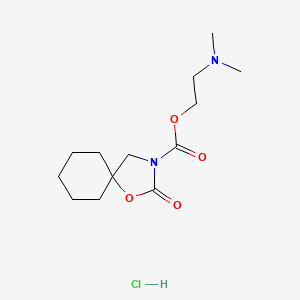
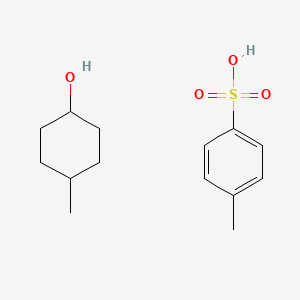
![6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one](/img/structure/B14692004.png)
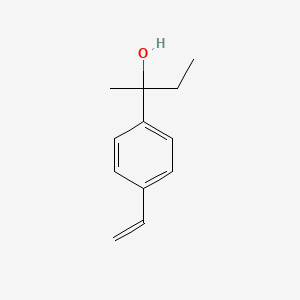
![1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14692008.png)
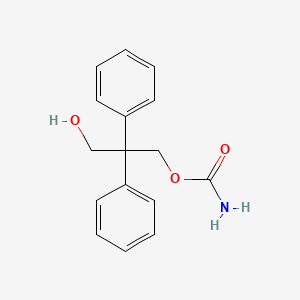
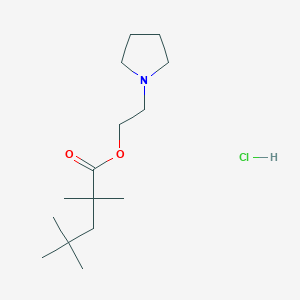
![4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14692029.png)
